![molecular formula C14H12N2O5S B3394571 N-(2-formyl-4-nitrophenyl)-4-methylbenzenesulfonamide CAS No. 39119-35-2](/img/structure/B3394571.png)
N-(2-formyl-4-nitrophenyl)-4-methylbenzenesulfonamide
Overview
Description
N-(2-formyl-4-nitrophenyl)-4-methylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as FNMA and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of FNMA is based on its ability to bind to the active site of enzymes and inhibit their activity. It has been found to form a covalent bond with the active site of carbonic anhydrase, which results in the inhibition of its catalytic activity. Similarly, it has been found to inhibit the activity of urease by binding to its active site and blocking the access of the substrate to the enzyme.
Biochemical and Physiological Effects:
FNMA has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory activity. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FNMA in lab experiments is its high potency and specificity. It has been found to exhibit potent inhibitory activity against a wide range of enzymes, which makes it a valuable tool for studying their mechanism of action. However, one of the limitations of using FNMA is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the study of FNMA. One potential direction is the development of new drugs that target the enzymes inhibited by FNMA. Another direction is the investigation of its potential applications in the treatment of cancer and neurodegenerative diseases. Finally, the development of new synthesis methods for FNMA could lead to the production of more potent and selective inhibitors.
Scientific Research Applications
FNMA has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a wide range of enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. This makes it a valuable tool for studying the mechanism of action of these enzymes and for developing new drugs that target them.
properties
IUPAC Name |
N-(2-formyl-4-nitrophenyl)-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-10-2-5-13(6-3-10)22(20,21)15-14-7-4-12(16(18)19)8-11(14)9-17/h2-9,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNLZGOMWJVBHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405696 | |
Record name | N-(2-formyl-4-nitrophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-formyl-4-nitrophenyl)-4-methylbenzenesulfonamide | |
CAS RN |
39119-35-2 | |
Record name | N-(2-formyl-4-nitrophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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